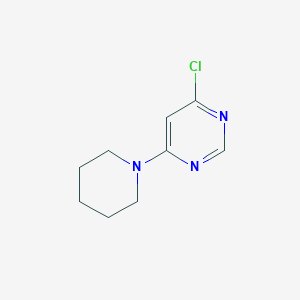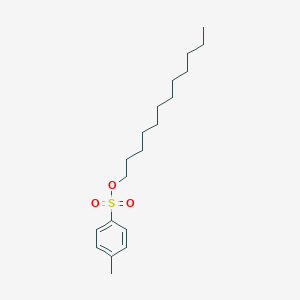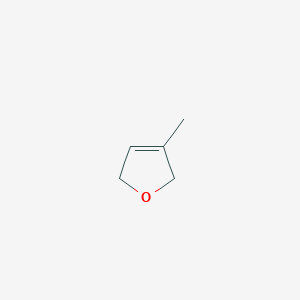
2,5-Dihydro-3-methylfuran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Dihydro-3-methylfuran is a cyclic organic compound that is primarily used as a building block in the synthesis of various organic molecules. It is a colorless liquid with a sweet, fruity odor and is highly flammable. 2,5-Dihydro-3-methylfuran has been used in a wide range of scientific research applications due to its unique chemical properties and potential biological activity.
Mecanismo De Acción
The mechanism of action of 2,5-Dihydro-3-methylfuran is not fully understood. However, it is believed that its biological activity may be due to its ability to interact with various cellular targets, including enzymes and receptors. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the synthesis of inflammatory mediators.
Biochemical and Physiological Effects:
2,5-Dihydro-3-methylfuran has been shown to exert various biochemical and physiological effects in vitro and in vivo. It has been reported to induce apoptosis (programmed cell death) in cancer cells, inhibit the production of inflammatory cytokines, and reduce the levels of reactive oxygen species (ROS) in cells. Furthermore, it has been shown to modulate the expression of various genes involved in cell proliferation, differentiation, and survival.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2,5-Dihydro-3-methylfuran in lab experiments include its easy availability, relatively low cost, and potential biological activity. However, its limitations include its high flammability, which requires careful handling and storage. Furthermore, its potential toxicity and side effects on biological systems need to be thoroughly investigated before it can be used in clinical settings.
Direcciones Futuras
There are several future directions for the research on 2,5-Dihydro-3-methylfuran. One potential area of investigation is to explore its potential as a therapeutic agent for the treatment of cancer and inflammatory diseases. Another area of research is to investigate its potential as a natural product for the development of new drugs. Furthermore, the development of new synthetic methods for the production of 2,5-Dihydro-3-methylfuran may lead to the discovery of new analogs with improved biological activity and selectivity.
Métodos De Síntesis
The synthesis of 2,5-Dihydro-3-methylfuran can be achieved through several methods, including the Diels-Alder reaction, dehydration of 2-methyltetrahydrofuran, and the reduction of 2,5-dihydro-2-methylfuran-3-one. The most commonly used method involves the Diels-Alder reaction between 2-methylfuran and ethylene, which yields 2,5-Dihydro-3-methylfuran as the major product.
Aplicaciones Científicas De Investigación
2,5-Dihydro-3-methylfuran has been extensively studied for its potential biological activity, including its antimicrobial, antitumor, and anti-inflammatory properties. It has been shown to inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. It also exhibits antitumor activity against human cancer cell lines, such as HeLa and MCF-7. Furthermore, 2,5-Dihydro-3-methylfuran has been shown to possess anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory diseases.
Propiedades
Número CAS |
1708-31-2 |
|---|---|
Nombre del producto |
2,5-Dihydro-3-methylfuran |
Fórmula molecular |
C5H8O |
Peso molecular |
84.12 g/mol |
Nombre IUPAC |
3-methyl-2,5-dihydrofuran |
InChI |
InChI=1S/C5H8O/c1-5-2-3-6-4-5/h2H,3-4H2,1H3 |
Clave InChI |
GSDYNJRRFBBEJS-UHFFFAOYSA-N |
SMILES |
CC1=CCOC1 |
SMILES canónico |
CC1=CCOC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



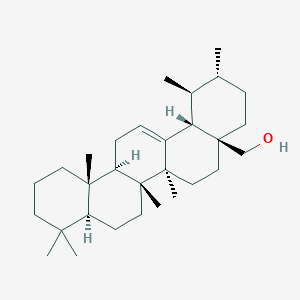


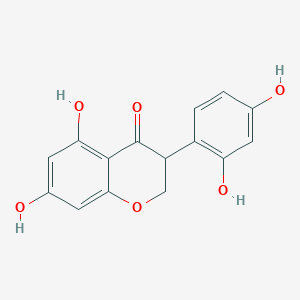
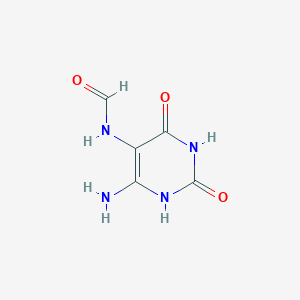
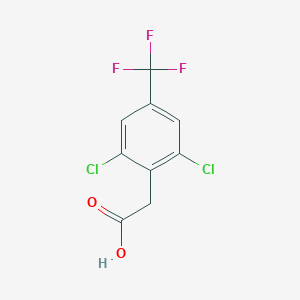

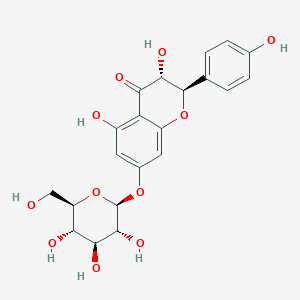
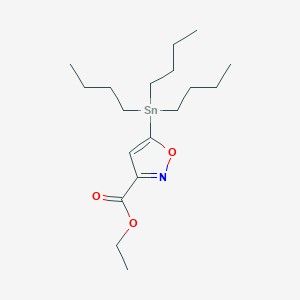
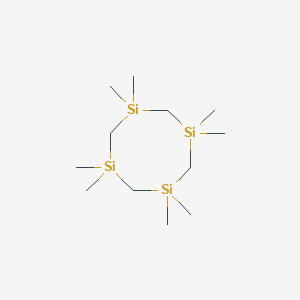
![(6R)-6-[(1R,4E,7aR)-4-[(2Z)-2-[(5S)-5-[3-(4-azido-2-nitroanilino)propoxy]-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-methylheptan-2-ol](/img/structure/B157616.png)
